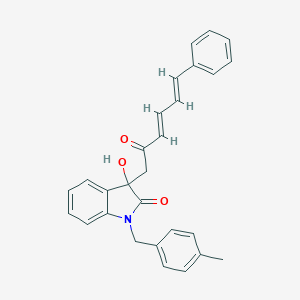![molecular formula C21H16N2O2S B253025 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and materials science.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, BTA-EG6 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In materials science, BTA-EG6 has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its excellent electron-transporting properties.
Mécanisme D'action
The exact mechanism of action of BTA-EG6 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. BTA-EG6 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the suppression of tumor growth, and the inhibition of viral replication. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
BTA-EG6 has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. However, it also has some limitations, including its relatively low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on BTA-EG6, including further studies on its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a drug delivery system. Additionally, research on the use of BTA-EG6 in organic electronics is also an area of active investigation. Finally, further studies on the mechanism of action of BTA-EG6 are needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
BTA-EG6 can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 2-hydroxybenzaldehyde and 3H-1,3-benzothiazol-2-amine, followed by the reaction with 2-phenylacetyl chloride. The resulting product is purified using recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Propriétés
Nom du produit |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide |
|---|---|
Formule moléculaire |
C21H16N2O2S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,23H,12H2,(H,22,25)/b21-16+ |
Clé InChI |
IDPUHCPOMVITEH-LTGZKZEYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4S3)/C(=O)C=C2 |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)